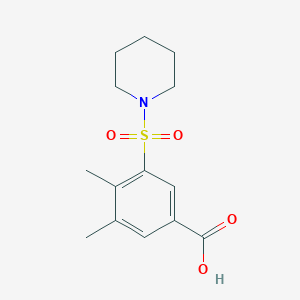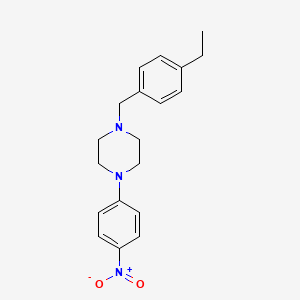![molecular formula C13H19NO4 B5038608 1-methoxy-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-propanamine](/img/structure/B5038608.png)
1-methoxy-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-propanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methoxy-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-propanamine, also known as Methoxetamine (MXE), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. MXE is a derivative of ketamine and has been used in scientific research for its potential therapeutic benefits.
Mecanismo De Acción
MXE acts as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, meaning it blocks the activity of the NMDA receptor. This results in a dissociative state, which is characterized by feelings of detachment from the environment and oneself. MXE also affects the serotonin and dopamine systems in the brain, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
MXE has been shown to have a range of biochemical and physiological effects, including altered perception, dissociation, euphoria, and hallucinations. MXE can also cause sedation, ataxia, and impaired cognition. In some cases, MXE has been associated with adverse effects such as seizures, psychosis, and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MXE has several advantages for use in lab experiments, including its potency, selectivity, and relative safety compared to other dissociative anesthetics. However, MXE also has several limitations, including its potential for abuse and dependence, and the lack of long-term safety data.
Direcciones Futuras
Future research on MXE should focus on its potential therapeutic benefits, particularly in the treatment of depression, anxiety, and PTSD. Additional studies are needed to determine the optimal dosage and administration route for MXE, as well as its long-term safety and potential for abuse. Further research is also needed to better understand the mechanism of action of MXE and its effects on the brain and body.
Métodos De Síntesis
MXE can be synthesized using a variety of methods, including the reaction of 3-methoxyphenylacetone with cyclohexylamine, followed by reduction with sodium borohydride. Another method involves the reaction of 3-methoxyphenylacetone with 3,4-methylenedioxyphenyl-2-nitropropene, followed by reduction with lithium aluminum hydride.
Aplicaciones Científicas De Investigación
MXE has been used in scientific research for its potential therapeutic benefits, particularly in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). MXE has also been studied for its potential use in pain management and as an anesthetic.
Propiedades
IUPAC Name |
1-methoxy-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-9(7-15-2)14-6-10-4-11(16-3)13-12(5-10)17-8-18-13/h4-5,9,14H,6-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVNCRDEPAFGAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=CC2=C(C(=C1)OC)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-phenoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B5038527.png)
![ethyl 1-[4-(dimethylamino)benzyl]-3-piperidinecarboxylate](/img/structure/B5038551.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5038576.png)
![1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5038585.png)
![1-(cyclohexylmethyl)-N-[3-(4-fluorophenyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5038601.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5038604.png)
![N-(1-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5038605.png)

![5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5038626.png)
![methyl 4-chloro-3-({N-(4-ethoxyphenyl)-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B5038630.png)
![1-[2-(4-chloro-2-methylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5038632.png)
![ethyl 4-amino-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-5-pyrimidinecarboxylate](/img/structure/B5038643.png)